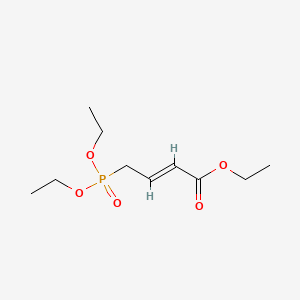

Triethyl 4-phosphonocrotonate

Beschreibung

Historical Context and Evolution of Phosphonate (B1237965) Reagents in Organic Chemistry

The journey of phosphonate reagents in organic synthesis is a compelling narrative of innovation and refinement. The story begins with the pioneering work on organophosphorus compounds, which laid the groundwork for their application as synthetic tools. A pivotal moment arrived with the discovery of the Michaelis-Arbuzov reaction in the late 19th and early 20th centuries, a robust method for the formation of carbon-phosphorus bonds and the synthesis of phosphonates. masterorganicchemistry.com This was followed by the Hirao coupling, another significant C-P bond-forming reaction. rsc.org

Initially, the application of phosphonates in olefination reactions, a cornerstone of modern organic synthesis, required harsh reaction conditions. However, the mid-20th century witnessed a paradigm shift with the development of the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgtcichemicals.com This reaction, a modification of the Wittig reaction, utilized phosphonate carbanions, which were found to be more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides. wikipedia.org This innovation offered a milder and more efficient route to alkenes, significantly expanding the synthetic chemist's toolbox.

Over the years, research has focused on refining the HWE reaction and other transformations involving phosphonates. This has led to the development of a diverse array of phosphonate reagents with tailored reactivity and stereoselectivity. The evolution from harsh to milder reaction protocols has been a continuous theme, enabling the synthesis of increasingly complex and sensitive molecules. tandfonline.com The introduction of bisphosphonates, for instance, opened new avenues in medicinal chemistry. wikipedia.org Today, phosphonate chemistry is a mature and indispensable field, with reagents like Triethyl 4-phosphonocrotonate standing as testaments to this rich history of discovery and development.

Significance of this compound as a Versatile Building Block

This compound (TEPC) is a colorless to pale yellow liquid with the chemical formula (C₂H₅O)₂P(O)CH₂CH=CHCO₂C₂H₅. Its significance as a versatile building block stems from the strategic placement of multiple reactive sites within its structure. The molecule possesses a phosphonate group, an α,β-unsaturated ester, and an allylic position, each offering distinct opportunities for chemical manipulation.

The phosphonate moiety is the cornerstone of its utility in the Horner-Wadsworth-Emmons reaction, allowing for the facile formation of a stabilized carbanion that can react with aldehydes and ketones to generate extended conjugated systems, particularly dienoic esters. sigmaaldrich.com The α,β-unsaturated ester system, on the other hand, is a classic Michael acceptor, susceptible to conjugate addition by a variety of nucleophiles. This allows for the introduction of diverse functionalities at the β-position. masterorganicchemistry.com Furthermore, the double bond within the crotonate framework can participate in cycloaddition reactions, providing a pathway to cyclic and bicyclic structures. tandfonline.comcdnsciencepub.com

The combination of these reactive centers in a single, readily available molecule makes this compound a powerful tool for rapidly increasing molecular complexity. It serves as a linchpin in the synthesis of a wide array of organic compounds, from natural products and their analogues to medicinally relevant scaffolds. sigmaaldrich.com Its application in the stereoselective preparation of fragments of complex molecules underscores its importance in modern organic synthesis. sigmaaldrich.com

Overview of Key Reaction Types and Synthetic Utilities

The synthetic utility of this compound is broad, with its reactivity being dominated by three major classes of transformations: Horner-Wadsworth-Emmons olefination, nucleophilic substitution (via Michael addition), and cycloaddition reactions. These reactions leverage the unique electronic and steric properties of the molecule to afford a diverse range of products.

Horner-Wadsworth-Emmons (HWE) Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is arguably the most prominent application of this compound. wikipedia.orgtcichemicals.com In this reaction, the phosphonate is first deprotonated at the α-carbon (adjacent to the phosphonate group) using a suitable base, such as sodium hydride or an alkoxide, to generate a stabilized phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone, leading to the formation of a new carbon-carbon double bond. A key advantage of the HWE reaction is that the water-soluble phosphate (B84403) byproduct is easily removed from the reaction mixture, simplifying purification. tandfonline.com

The HWE reaction of this compound is particularly valuable for the synthesis of substituted dienes and polyenes, which are common motifs in natural products. The reaction generally exhibits high E-selectivity, affording predominantly the trans-isomer of the newly formed double bond. wikipedia.orgenamine.net The stereochemical outcome can be influenced by several factors, including the nature of the base, solvent, and reaction temperature.

| Aldehyde/Ketone | Base | Solvent | Product | Yield (%) | Reference |

| Aromatic Aldehydes | LiOH·H₂O | Solvent-free | (E,E)-α-Methyl-α,β,γ,δ-unsaturated esters | 83-97 | researchgate.net |

| Aliphatic Aldehydes | LiOH·H₂O | Solvent-free | (E,E)-α-Methyl-α,β,γ,δ-unsaturated esters | 92-94 (E-selectivity) | researchgate.net |

This table presents representative examples of the Horner-Wadsworth-Emmons reaction using a related phosphonate, triethyl 2-phosphonopropionate, to illustrate the general reactivity and conditions that can be applied to this compound.

Nucleophilic Substitution Reactions

The electron-deficient β-carbon of the α,β-unsaturated ester system in this compound makes it an excellent substrate for nucleophilic substitution reactions, proceeding through a conjugate or Michael addition mechanism. masterorganicchemistry.com In this type of reaction, a nucleophile adds to the β-carbon, leading to the formation of a new carbon-nucleophile bond and an enolate intermediate, which is subsequently protonated.

A wide range of nucleophiles can participate in this reaction, including amines, thiols, and carbanions derived from active methylene (B1212753) compounds. masterorganicchemistry.comyoutube.com This versatility allows for the introduction of a diverse array of functional groups, significantly expanding the synthetic utility of this compound beyond olefination reactions. For instance, the conjugate addition of a nitrogen nucleophile can lead to the formation of β-amino acid derivatives, which are important building blocks in medicinal chemistry.

| Nucleophile | Catalyst/Conditions | Product | Reference |

| Amines | - | β-Amino phosphonates | masterorganicchemistry.com |

| Thiols | - | β-Thio phosphonates | masterorganicchemistry.com |

| Enolates | Base | Adducts from Michael addition | masterorganicchemistry.com |

This table provides a general overview of the types of nucleophiles that can undergo conjugate addition with α,β-unsaturated systems like that in this compound.

Cycloaddition Reactions

The carbon-carbon double bond in this compound can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.comwikipedia.org In this pericyclic reaction, the dienophile reacts with a conjugated diene to form a six-membered ring. The presence of the electron-withdrawing ester and phosphonate groups activates the double bond of this compound, making it a more reactive dienophile.

Vinylphosphonates, the parent class of compounds, have been shown to undergo thermal Diels-Alder reactions with dienes like cyclopentadienones without the need for a catalyst. cdnsciencepub.com These reactions lead to the formation of phosphonate-substituted cyclic adducts. The reactivity and stereoselectivity of these cycloadditions can be influenced by the nature of the diene and the reaction conditions.

Furthermore, vinylphosphonates can also participate in [3+2] cycloadditions with 1,3-dipoles such as nitrones, leading to the formation of five-membered heterocyclic rings containing a phosphonate group. tandfonline.com These reactions provide a powerful tool for the synthesis of complex heterocyclic systems.

| Diene/Dipole | Reaction Type | Product | Reference |

| Cyclopentadienones | [4+2] Diels-Alder | Phosphonated bicyclic adducts | cdnsciencepub.com |

| Nitrones | [3+2] Cycloaddition | Phosphonyl-substituted isoxazolidines | tandfonline.com |

This table illustrates the participation of vinylphosphonates, the class of compounds to which this compound belongs, in cycloaddition reactions.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl (E)-4-diethoxyphosphorylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O5P/c1-4-13-10(11)8-7-9-16(12,14-5-2)15-6-3/h7-8H,4-6,9H2,1-3H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLODBXSCRTXFG-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42516-28-9, 10236-14-3 | |

| Record name | NSC100748 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triethyl 4-phosphonocrotonate, mixture of isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ethyl (2E)-4-(diethoxyphosphoryl)but-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Triethyl 4 Phosphonocrotonate Derivatives

Classical Approaches to Triethyl 4-phosphonocrotonate Synthesis

The formation of the carbon-phosphorus (C-P) bond is central to the synthesis of phosphonates. The most prominent and historically significant method for this transformation is the Michaelis-Arbuzov reaction. uiowa.eduresearchgate.net This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on an alkyl halide. researchgate.netresearchgate.net

In the context of this compound, the classical approach involves the reaction of triethyl phosphite with an appropriate ethyl 4-halocrotonate (e.g., ethyl 4-bromocrotonate or ethyl 4-chlorocrotonate). The reaction mechanism is initiated by the SN2 attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, forming a phosphonium (B103445) salt intermediate. researchgate.net Subsequently, the displaced halide anion attacks one of the ethyl groups on the phosphonium salt in a second SN2 reaction, yielding the final pentavalent phosphonate (B1237965) product, this compound, and an ethyl halide byproduct. researchgate.net

| Reactant 1 | Reactant 2 | Product | Byproduct | Reaction Type |

| Triethyl phosphite | Ethyl 4-halocrotonate | This compound | Ethyl halide | Michaelis-Arbuzov Reaction |

This table summarizes the general reactants and products in the classical Michaelis-Arbuzov synthesis of this compound.

This method is a robust and widely used strategy for preparing a variety of phosphonates due to its reliability and the commercial availability of the starting materials. researchgate.net A related, but distinct, process is the Perkow reaction, which occurs between trialkyl phosphites and halo-ketones to yield enol phosphates, and is generally considered a side reaction in the context of beta-keto phosphonate synthesis. acs.org

Stereoselective Synthesis of this compound Isomers

The double bond in the crotonate backbone of this compound introduces the possibility of E/Z isomerism. Controlling this stereochemistry is crucial, as the geometry of the alkene can profoundly influence the structure and biological activity of the final target molecule.

Control of E/Z Stereochemistry in Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes. nrochemistry.com This reaction employs a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to produce an alkene and a water-soluble phosphate (B84403) byproduct. nrochemistry.com The HWE reaction is renowned for its general, though not exclusive, preference for forming the (E)-alkene (trans-isomer). nrochemistry.comacs.org

The stereochemical outcome of the HWE reaction can be influenced by several factors:

Structure of the Phosphonate: Phosphonates with electron-withdrawing groups can favor the formation of (Z)-alkenes, particularly under Still-Gennari conditions. nrochemistry.com

Reaction Conditions: The choice of base, solvent, and temperature can significantly affect the E/Z ratio of the product. arkat-usa.orgumich.edu For instance, Masamune-Roush conditions, which utilize lithium chloride and an amine base, are effective for base-sensitive substrates. nrochemistry.com

Steric Hindrance: The steric bulk of both the aldehyde and the phosphonate reagent can influence the transition state energies, thereby altering the stereoselectivity.

In a specific application, the HWE reaction of an aldehyde with this compound was used in the synthesis of a fragment of the macrolide antibiotic aplyronine A. This reaction proceeded with high stereoselectivity, yielding a 10:1 ratio in favor of the desired (E)-isomer. acs.org

| HWE Reagent | Substrate | Key Conditions | E/Z Ratio | Reference |

| This compound | Aldehyde precursor | Not specified | 10:1 | acs.org |

| Phosphonate 17 | Aldehyde 6 | LiCl, DBU | 15:1 | acs.org |

| (Carbethoxymethylene)triphenylphosphorane 12 | Aldehyde | Wittig Reaction | 5:1 | acs.org |

| Phosphonoacetic acid 4 | 3-Phenylpropionaldehyde | i-PrMgBr, THF, reflux | 87:13 | umich.edu |

This table presents examples of olefination reactions and the resulting E/Z stereoselectivity, highlighting the high E-selectivity often achieved in HWE reactions.

Diastereoselective Applications in Complex Molecule Construction

This compound is a key building block in the synthesis of complex natural products where diastereoselectivity is paramount. Its utility has been demonstrated in the stereoselective preparation of the C1–C19 fragment of the marine macrolide antibiotic aplyronine A. acs.orgsigmaaldrich.comsigmaaldrich.com Aplyronines are potent cytotoxic agents that exhibit their biological activity by interacting with actin. nih.gov

The synthesis of aplyronine analogues involves a Horner-Wadsworth-Emmons reaction between an advanced aldehyde intermediate and this compound to construct a conjugated ester with high (E)-selectivity. acs.org This fragment is then carried through several steps, including a crucial diastereoselective Nozaki-Hiyama-Kishi coupling reaction, to assemble the larger carbon skeleton. sigmaaldrich.comsigmaaldrich.com The defined stereochemistry of the double bond installed by the HWE reaction using this compound is critical for establishing the correct spatial arrangement of substituents in the subsequent stereoselective transformations and ultimately for the biological activity of the final molecule.

Advanced Synthetic Transformations Involving the Phosphonate Moiety

While the HWE reaction utilizes the carbanion adjacent to the phosphonate, the phosphonate group itself can undergo a variety of advanced synthetic transformations. These reactions expand the synthetic utility of vinyl phosphonates like this compound beyond their role in olefination. ingentaconnect.com

General transformations applicable to vinyl phosphonates include:

Hydrolysis: The phosphonate esters can be hydrolyzed under acidic or basic conditions to the corresponding phosphonic acid. wikipedia.org Phosphonic acids are effective chelating agents for metal ions and are used as bioisosteres for phosphates in medicinal chemistry. wikipedia.orgyoutube.com

Coupling Reactions: The vinyl phosphonate system can participate in metal-catalyzed cross-coupling reactions. For instance, α-phosphonovinyl tosylates have been shown to undergo Suzuki coupling with arylboronic acids. researchgate.net Heck coupling reactions between vinyl phosphonic acid and aryl bromides have also been reported. rsc.org

Cycloadditions: The electron-deficient double bond of vinyl phosphonates makes them suitable partners in cycloaddition reactions, such as Diels-Alder reactions, providing access to cyclic phosphonate derivatives. ingentaconnect.com

Radical Additions: Radical hydrophosphonylation, involving the addition of an H-phosphonate across the double bond, can be catalyzed by metal acetates or initiated by peroxides, leading to saturated phosphonates. nih.gov

Thiol Additions: The unsaturated system of vinyl and ethynyl (B1212043) phosphonates can react with thiols, such as glutathione, in a conjugate addition manner. The reactivity is influenced by the substituents on the phosphorus atom. nih.gov

These transformations highlight the versatility of the phosphonate group, allowing it to be either retained as a key functional element or converted into other useful moieties as required by the synthetic strategy.

Mechanistic Investigations of Reactions Involving Triethyl 4 Phosphonocrotonate

Detailed Mechanism of Horner-Wadsworth-Emmons Olefination with Triethyl 4-phosphonocrotonate

The reaction proceeds through a well-established multi-step mechanism involving the formation of a phosphonate (B1237965) carbanion, its subsequent reaction with a carbonyl compound, and the eventual elimination to form the alkene. nrochemistry.comnumberanalytics.com

The initial and critical step of the HWE reaction is the deprotonation of the α-carbon of this compound by a suitable base. numberanalytics.comwikipedia.org This process generates a resonance-stabilized phosphonate carbanion. The presence of the electron-withdrawing ester group in this compound increases the acidity of the α-protons, facilitating their removal by a range of bases. wikipedia.orgharvard.edu Commonly used bases include sodium hydride (NaH), lithium diisopropylamide (LDA), and lithium bis(trimethylsilyl)amide (LiHMDS). nih.govualberta.calookchem.com The choice of base can significantly influence the reaction's efficiency and stereoselectivity. researchgate.net For instance, NaH is often used in solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). nih.govnumberanalytics.com The resulting phosphonate anion is a potent nucleophile, poised to react with an electrophilic carbonyl compound. numberanalytics.com

In a specific example, this compound was added to a suspension of NaH in anhydrous THF at 0 °C to generate the corresponding phosphonate carbanion. nih.gov Similarly, LDA has been employed in THF at -78 °C for the same purpose. ualberta.ca

The phosphonate carbanion, once formed, undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone. wikipedia.org This addition is the rate-limiting step of the HWE reaction. wikipedia.org The attack of the carbanion on the carbonyl compound leads to the formation of diastereomeric intermediates known as betaines or, more accurately, their corresponding lithium or sodium adducts. researchgate.net The stereochemistry of this addition step is a key determinant of the final alkene geometry. The reaction is highly chemoselective, generally favoring the reaction with aldehydes over ketones. researchgate.net

For example, the lithium anion of trans-triethyl 4-phosphonocrotonate has been reacted with a cyclopropyl (B3062369) aldehyde in THF at 0 °C. utexas.edu In another instance, the reaction of the phosphonate carbanion with an aldehyde was conducted at -78 °C, followed by warming to room temperature. mdpi.com

Following the nucleophilic addition, the betaine-like adducts are in equilibrium with cyclic intermediates called oxaphosphetanes. researchgate.net The formation of these four-membered rings is a reversible process. The subsequent decomposition of the oxaphosphetane intermediate via a syn-elimination pathway yields the final alkene product and a water-soluble phosphate (B84403) byproduct. alfa-chemistry.com The electron-withdrawing group attached to the phosphonate is essential for this elimination step to proceed. wikipedia.org The stereochemical outcome of the HWE reaction is largely dictated by the relative rates of formation and decomposition of the diastereomeric oxaphosphetanes. ub.edu The thermodynamically more stable trans-alkene is typically the major product. wikipedia.org

Influence of Reaction Conditions on Stereoselectivity

The stereochemical outcome of the Horner-Wadsworth-Emmons reaction, specifically the ratio of (E)- to (Z)-isomers of the resulting alkene, is highly sensitive to the reaction conditions. researchgate.netconicet.gov.ar By carefully manipulating these parameters, chemists can often favor the formation of the desired stereoisomer.

The choice of base and solvent plays a pivotal role in determining the stereoselectivity of the HWE reaction. researchgate.net Strong bases like NaH, often used in polar aprotic solvents such as DMF or DMSO, tend to favor the formation of the (E)-isomer. numberanalytics.com The use of lithium bases, such as LDA or LiHMDS, in ethereal solvents like THF can also influence the stereochemical outcome. nih.govlookchem.com

In some cases, weaker bases in combination with specific additives are employed to enhance stereoselectivity. The Masamune-Roush conditions, which utilize lithium chloride (LiCl) and a tertiary amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), are particularly effective for synthesizing (E)-alkenes, especially with base-sensitive substrates. nrochemistry.comalfa-chemistry.com A procedure using lithium hydroxide (B78521) (LiOH) in THF with molecular sieves has also been shown to be highly effective for the preparation of (E,E)-dienoates from aldehydes and this compound, providing high yields and excellent isomeric purity. lookchem.com

The solvent can influence the solvation of the intermediates and the metal counterions, thereby affecting the equilibrium between the diastereomeric adducts and the rate of their elimination. researchgate.netnumberanalytics.com Polar solvents can facilitate the reaction and in some cases improve stereoselectivity. numberanalytics.com

Table 1: Effect of Base and Solvent on HWE Reactions

| Base | Solvent | Typical Outcome | Reference(s) |

|---|---|---|---|

| NaH | THF, DME | Predominantly (E)-alkene | alfa-chemistry.com |

| LDA | THF | (E/Z)-mixture, outcome can be substrate-dependent | mdpi.com |

| LiHMDS | THF | Predominantly (E)-alkene | nih.gov |

| LiOH/Molecular Sieves | THF | High (E,E)-selectivity | lookchem.com |

The nature of the metal counterion associated with the phosphonate carbanion and the presence of salt additives can have a profound effect on stereoselectivity. researchgate.netconicet.gov.ar Lithium ions, for example, are known to catalyze the reversible formation of the betaine (B1666868) intermediate, which can lead to an erosion of stereoselectivity in some systems. harvard.edu However, in other cases, the use of specific metal salts can enhance stereoselectivity.

The addition of lithium salts, as seen in the Masamune-Roush conditions, is a common strategy to improve the (E)-selectivity of the reaction. alfa-chemistry.com The precise role of the lithium ion is complex but is thought to involve chelation, which influences the geometry of the transition states leading to the oxaphosphetane intermediates.

In some instances, the use of Grignard reagents as the base, which introduces magnesium counterions, has been shown to favor thermodynamic control, leading to high (E)-selectivity. researchgate.net For example, the use of isopropylmagnesium bromide (i-PrMgBr) as a base resulted in high E/Z ratios, an effect attributed to the presence of Mg(II) promoting thermodynamic equilibration. researchgate.netacs.org Additives like crown ethers can also be employed to improve the solubility of sodium or potassium bases in organic solvents, thereby influencing the reaction rate and potentially the stereochemical outcome. researchgate.net

Table 2: Influence of Metal Counterions and Additives on HWE Stereoselectivity

| Base/Additive | Counterion | Effect on Stereoselectivity | Reference(s) |

|---|---|---|---|

| NaH | Na+ | Generally favors (E)-alkene | numberanalytics.com |

| BuLi | Li+ | Can lead to lower (E)-selectivity in some cases | researchgate.net |

| i-PrMgBr | Mg2+ | Promotes thermodynamic control, high (E)-selectivity | researchgate.netacs.org |

| DBU/LiCl | Li+ | Enhances (E)-selectivity | alfa-chemistry.com |

Mechanistic Aspects of Other Key Reactions

Beyond its well-known applications, this compound is a substrate for several other important organic transformations. Understanding the mechanistic pathways of these reactions is fundamental to harnessing the full synthetic potential of this compound. The following subsections explore the mechanistic details of the aza-Michael addition, the Baylis-Hillman reaction, and the Horner-Wadsworth-Emmons reaction.

Aza-Michael Addition

The aza-Michael addition, a variant of the Michael reaction, involves the conjugate addition of a nitrogen-based nucleophile to an electron-deficient alkene. organic-chemistry.orgrsc.org In the case of this compound, the α,β-unsaturated ester system is the Michael acceptor. The reaction is a powerful tool for the formation of carbon-nitrogen bonds. organic-chemistry.org

The generally accepted mechanism proceeds in a series of steps:

Nucleophilic Attack: A nitrogen nucleophile, such as a primary or secondary amine, attacks the electrophilic β-carbon of the double bond in this compound. This step is a classic conjugate addition. auburn.edu

Intermediate Formation: This attack leads to the formation of a resonance-stabilized enolate intermediate. The negative charge is delocalized across the oxygen, the α-carbon, and the phosphonate group.

Protonation: The enolate intermediate is then protonated, typically by the solvent or a protonated amine, to yield the final β-amino ester product.

The reaction can be catalyzed by either a base or an acid. A base will deprotonate the nucleophile, increasing its reactivity, while an acid can activate the carbonyl group, making the β-carbon more electrophilic. Recent studies have also explored the use of various catalysts to achieve asymmetric aza-Michael additions, leading to chiral products. rsc.org Mechanistic studies on related systems have investigated the influence of protic solvents, which can mediate proton transfer steps. nih.gov

Illustrative Reaction Parameters for Aza-Michael Addition

| Nucleophile | Catalyst | Solvent | General Outcome |

| Primary Amine | None/Base | Protic (e.g., Methanol) | High yield of β-amino ester |

| Secondary Amine | Lewis Acid | Aprotic (e.g., THF) | Good yield, potential for stereoselectivity |

| Azoles | Base | Aprotic (e.g., Acetonitrile) | Formation of N-substituted azole derivatives |

Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine (B1218219). organic-chemistry.orgnih.gov this compound, as an activated alkene, can participate in this transformation to create multifunctional molecules. organic-chemistry.org

The catalytic cycle of the Baylis-Hillman reaction is generally understood as follows:

Catalyst Addition: The nucleophilic catalyst (e.g., DABCO) adds to the β-position of this compound in a Michael-type addition. nih.gov This forms a zwitterionic enolate intermediate. youtube.com

Aldol-type Addition: The nucleophilic α-carbon of the zwitterionic intermediate attacks the carbonyl carbon of the aldehyde. This step forms a new carbon-carbon bond and results in an alkoxide intermediate.

Proton Transfer and Elimination: An intramolecular proton transfer, followed by the elimination of the catalyst, regenerates the double bond and yields the final allylic alcohol product. nih.gov

Kinetic studies on similar systems have shown that the rate-determining step can be the second-order reaction between the zwitterionic intermediate and the aldehyde. nih.gov The reaction is notoriously slow, but research has shown that the use of polar solvents like water or formamide (B127407) can significantly accelerate the reaction rate. nih.gov

Key Mechanistic Steps of the Baylis-Hillman Reaction

| Step | Description | Intermediate Formed |

| 1 | 1,4-Addition of catalyst to the activated alkene. | Zwitterionic enolate |

| 2 | Aldol addition of the enolate to the aldehyde. | Alkoxide adduct |

| 3 | Proton transfer and elimination of the catalyst. | Allylic alcohol product |

Horner-Wadsworth-Emmons (HWE) Reaction

While this compound is itself a product of an HWE-type reaction, its derivatives can be used in subsequent HWE reactions. For instance, the ylide generated from a derivative of this compound can react with another aldehyde or ketone. The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of alkenes with a high degree of stereoselectivity, generally favoring the formation of (E)-alkenes. wikipedia.orgrsc.org

The mechanism of the HWE reaction involves the following key steps:

Deprotonation: A base is used to deprotonate the carbon alpha to the phosphonate group, forming a nucleophilic phosphonate carbanion. wikipedia.orgalfa-chemistry.com

Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and leads to the formation of a diastereomeric mixture of β-alkoxyphosphonate intermediates. wikipedia.org

Oxaphosphetane Formation: The β-alkoxyphosphonate can cyclize to form a four-membered ring intermediate known as an oxaphosphetane. However, the exact nature of this intermediate is still a subject of some debate, with some studies suggesting an open-chain elimination pathway.

Elimination: The oxaphosphetane intermediate collapses, or the open-chain intermediate undergoes syn-elimination, to form the alkene and a water-soluble phosphate byproduct. organic-chemistry.orgalfa-chemistry.com

The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the phosphonate and the aldehyde, the nature of the cation from the base, and the reaction temperature. nih.govwikipedia.org For example, the use of certain phosphonates and reaction conditions can be tuned to favor the formation of (Z)-alkenes. rsc.org

Factors Influencing Stereoselectivity in the HWE Reaction

| Factor | Influence on E/Z Selectivity | Rationale |

| Phosphonate Structure | Bulky phosphonate groups can increase E-selectivity. | Steric hindrance in the transition state favors the anti-conformation leading to the E-alkene. wikipedia.org |

| Reaction Temperature | Lower temperatures can favor the kinetic (Z)-product in some cases. | At lower temperatures, the less stable syn-intermediate may be trapped before it can equilibrate to the more stable anti-intermediate. nih.gov |

| Cation | The nature of the metal counter-ion (e.g., Li+, Na+, K+) can influence the stereochemical course. | The cation can coordinate with the carbonyl and phosphonate oxygens, affecting the stability of the intermediates. |

Applications of Triethyl 4 Phosphonocrotonate in Total Synthesis

Natural Product Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, and triethyl 4-phosphonocrotonate is a key reagent in this transformation. enamine.net This reaction is widely employed in the total synthesis of natural products, where the precise control of double bond geometry is often critical for biological activity. nih.govresearchgate.netnih.gov

Synthesis of Retinoic Acids and Analogs

This compound has been utilized in the synthesis of retinoic acid analogues, which are compounds of significant interest for their potential in cancer chemoprevention. lookchem.com These synthetic efforts aim to create molecules with improved biological activity and reduced side effects compared to naturally occurring retinoids. nih.gov The HWE reaction employing this phosphonate (B1237965) reagent allows for the construction of the characteristic polyene chain of these molecules. nih.gov

Construction of Macrolide Antibiotic Fragments (e.g., Aplyronine A)

The stereoselective preparation of fragments of complex macrolide antibiotics, such as the C1-C19 fragment of aplyronine A, has been achieved using this compound. sigmaaldrich.comsigmaaldrich.com This synthesis often involves a diastereoselective Nozaki-Hiyama-Kishi coupling reaction in conjunction with the HWE olefination to assemble the intricate carbon skeleton of these potent natural products. sigmaaldrich.comsigmaaldrich.com

Synthesis of Biologically Active Compounds

This compound is a versatile reagent for the synthesis of a variety of biologically active compounds. nih.govmanchester.ac.uk Its applications extend to the preparation of agonists for G-protein coupled receptors like GPR40 and metabotropic glutamate (B1630785) receptor 4 (mGluR4). sigmaaldrich.comsigmaaldrich.comscbt.com Furthermore, it has been used in the synthesis of fluoroketone inhibitors of group VIA calcium-independent phospholipase A2. sigmaaldrich.comsigmaaldrich.comthermofisher.com

Synthesis of Dodecadienoic Esters and Related Compounds

The synthesis of various dodecadienoic esters and related polyunsaturated compounds can be accomplished using this compound. The Horner-Wadsworth-Emmons reaction with this reagent provides a reliable method for introducing the α,β-unsaturated ester moiety characteristic of these molecules.

Synthesis of Asteltoxins

In the total synthesis of (+)-asteltoxin, a mycotoxin with a unique and complex structure, the Horner-Emmons olefination of a bis(tetrahydrofuran) aldehyde with an α-pyrone phosphonate derived from this compound is a key step. nih.gov This convergent approach highlights the utility of the reagent in assembling densely functionalized and sterically congested molecular architectures. nih.gov

Synthesis of Millipede Defensive Secretions

Millipedes produce a diverse array of defensive secretions containing various chemical compounds. researchgate.nettci-thaijo.orgnih.govnih.govresearchgate.net While the direct synthesis of all components may not always involve this compound, the structural motifs present in some of these natural products, such as unsaturated esters, are accessible through olefination reactions where this reagent could be employed. The chemical ecology of these secretions is an active area of research, with studies focusing on the identification and synthesis of the constituent molecules to understand their biological roles. nih.govresearchgate.net

Synthesis of Piperidine (B6355638) Derivatives and Alkaloids

The piperidine structural motif is a ubiquitous feature in a vast array of alkaloids and pharmaceutical agents. sigmaaldrich.com The construction of substituted piperidines is, therefore, a significant focus in synthetic organic chemistry. While direct examples of the use of this compound in the total synthesis of piperidine alkaloids are not extensively documented in readily available literature, the Horner-Wadsworth-Emmons reaction, for which this reagent is a key substrate, is a well-established method for the elaboration of precursors to these heterocyclic systems.

The general strategy involves the reaction of a phosphonate ylide with an aldehyde or ketone to introduce an α,β-unsaturated ester moiety. This functional group can then be further manipulated through various synthetic transformations, such as conjugate addition, reduction, and cyclization, to construct the piperidine ring. For instance, the unsaturated chain can be incorporated into a nitrogen-containing substrate, which can then undergo an intramolecular cyclization to form the desired piperidine derivative. The versatility of the HWE reaction allows for the synthesis of a wide range of substituted alkenes, which in turn provides access to a diverse array of piperidine and alkaloid scaffolds.

Synthesis of Pheromones

The synthesis of insect pheromones, which are often long-chain unsaturated compounds, frequently employs olefination reactions like the Horner-Wadsworth-Emmons reaction. While specific examples detailing the use of this compound are not prominently featured in broad surveys of pheromone synthesis, the underlying methodology is highly relevant. The HWE reaction provides excellent stereocontrol, which is crucial for the biological activity of many pheromones, often allowing for the selective formation of either the (E) or (Z)-isomer of a double bond. wikipedia.org

The general approach involves the coupling of a phosphonate reagent with an appropriate aldehyde or ketone to construct the carbon skeleton of the pheromone with the desired double bond geometry. The resulting α,β-unsaturated ester can then be subjected to further functional group manipulations, such as reduction of the ester to an alcohol or an aldehyde, to complete the synthesis of the target pheromone.

Synthesis of Pharmaceutical Intermediates and Drug Candidates

This compound has proven to be a valuable building block in the synthesis of various pharmaceutical intermediates and drug candidates. sigmaaldrich.comsigmaaldrich.com Its ability to introduce a four-carbon chain with a reactive ester functionality makes it a versatile tool for medicinal chemists.

GPR40 Agonist Synthesis

G protein-coupled receptor 40 (GPR40) is a promising target for the treatment of type 2 diabetes. nih.gov this compound is listed as a reactant for the synthesis of orally bioavailable GPR40 agonists. sigmaaldrich.comsigmaaldrich.comchemdict.com The synthesis of these agonists often involves the construction of a specific carbon skeleton containing a carboxylic acid moiety, which is crucial for receptor binding. The Horner-Wadsworth-Emmons reaction with this compound provides an efficient means to introduce the necessary unsaturated ester precursor, which can then be hydrolyzed to the corresponding carboxylic acid. The development of potent and selective GPR40 agonists is an active area of research, and this reagent plays a role in the construction of novel chemotypes. researchgate.net

Fluoroketone Inhibitors of Phospholipase A2

Group VIA calcium-independent phospholipase A2 (iPLA2) is an important therapeutic target, and fluoroketones have emerged as potent inhibitors of this enzyme. nih.govnih.gov this compound is a key reagent in the synthesis of these inhibitors. sigmaaldrich.comsigmaaldrich.com A common synthetic route involves a Wadsworth-Horner-Emmons reaction between an aldehyde and this compound to generate an unsaturated ester. nih.gov This intermediate is then saponified to the corresponding carboxylic acid. The acid is subsequently converted to a Weinreb amide, which is then treated with a perfluoroalkyl Grignard reagent to yield the final fluoroketone inhibitor. nih.gov This synthetic strategy has been successfully employed to create a variety of fluoroketone inhibitors with different substitution patterns, allowing for the exploration of structure-activity relationships. nih.govresearchgate.net

| Starting Aldehyde | Product after HWE and Saponification | Final Fluoroketone Inhibitor Class |

| Benzaldehyde | (2E,4E)-5-Phenylpenta-2,4-dienoic acid | Phenyl-substituted fluoroketones |

| Naphthalene-2-carbaldehyde | (2E,4E)-5-(Naphthalen-2-yl)penta-2,4-dienoic acid | Naphthyl-substituted fluoroketones |

| Furfural | 5-(Furan-2-yl)pentanoic acid (after hydrogenation) | Furan-containing fluoroketones |

mGlu4R Agonist Preparation

Metabotropic glutamate receptor 4 (mGlu4R) is a target for the potential treatment of neurological and psychiatric disorders. This compound is utilized in the preparation of mGlu4R agonists. sigmaaldrich.comsigmaaldrich.comchemdict.com The synthesis of these agonists often requires the construction of molecules with specific spatial arrangements of functional groups. The Horner-Wadsworth-Emmons reaction with this compound allows for the stereoselective introduction of a butenoate side chain, which can be a key structural element for receptor activation.

Iminodipropionic Acid as a Leaving Group for DNA Polymerization by HIV-1 Reverse Transcriptase

In the field of antiviral research, particularly in the development of inhibitors for HIV-1 reverse transcriptase, novel nucleotide analogues are of great interest. This compound serves as a reactant in the synthesis of iminodipropionic acid, which can function as a leaving group in the process of DNA polymerization catalyzed by HIV-1 reverse transcriptase. sigmaaldrich.comsigmaaldrich.com This application highlights the utility of the reagent in creating specialized molecules for biochemical and medicinal research.

Agrochemical Applications

The unique structural features of this compound make it a valuable building block in the synthesis of various agrochemicals. Its phosphonate group and the reactive double bond allow for the construction of complex molecules with desired biological activities.

This compound serves as a key intermediate in the synthesis of certain insect growth regulators (IGRs). IGRs are compounds that interfere with the normal growth, development, and metamorphosis of insects, offering a more targeted and environmentally benign approach to pest control compared to traditional broad-spectrum insecticides. eagri.orgwsu.eduijcmas.com They often mimic the structure of natural insect hormones, such as juvenile hormones and ecdysones. eagri.org

The primary application of this compound in this context is through the Horner-Wadsworth-Emmons (HWE) reaction. conicet.gov.arwikipedia.org This reaction involves the olefination of aldehydes or ketones with a stabilized phosphonate ylide, which is generated from this compound. The HWE reaction is particularly useful for creating the carbon-carbon double bonds found in the backbone of many insect pheromones and juvenile hormone analogues. conicet.gov.ar Juvenile hormone analogues, for instance, disrupt the endocrine system of insects, preventing them from reaching maturity and reproducing. wsu.eduijcmas.com

While direct synthesis pathways for specific commercial IGRs using this compound are not extensively detailed in publicly available literature, the fundamental chemistry of the HWE reaction with this reagent is a well-established method for constructing the polyene systems characteristic of many IGRs.

Material Science and Fine Chemical Synthesis

Beyond its role in agrochemical synthesis, this compound is a significant reagent in fine chemical synthesis for producing a variety of complex organic molecules. However, its application in material science is not well-documented in the available literature.

As a versatile Horner-Wadsworth-Emmons reagent, this compound is employed in the synthesis of various pharmaceutical intermediates and other high-value chemical compounds. sigmaaldrich.com Its ability to facilitate the stereoselective formation of (E)-alkenes makes it a valuable tool for organic chemists. wikipedia.org

Some notable applications in fine chemical synthesis include its use as a reactant for:

The stereoselective preparation of the C1-C19 fragment of the macrolide antibiotic aplyronine A. sigmaaldrich.com

The synthesis of orally bioavailable GPR40 agonists. sigmaaldrich.com

The preparation of mGlu4R agonists. sigmaaldrich.com

The synthesis of fluoroketone inhibitors of group VIA calcium-independent phospholipase A2. sigmaaldrich.com

The dearomatizing cyclization of nicotinyl-substituted esters and ketones. sigmaaldrich.com

These examples highlight the importance of this compound in constructing complex molecular architectures for various applications in medicinal chemistry and organic synthesis.

Catalytic Applications and New Reagent Development

Transition Metal-Catalyzed Reactions with Triethyl 4-phosphonocrotonate

While this compound is most famous for its role in the Horner-Wadsworth-Emmons olefination, it is also utilized in synthetic sequences that involve transition metal-catalyzed steps. These sequences often combine the power of cross-coupling or other transition metal-mediated transformations with the reliable double-bond formation of the HWE reaction. The metal catalyst is typically not used to activate the phosphonate (B1237965) directly but to assemble a precursor that will then undergo the HWE reaction.

Palladium catalysts are frequently employed to construct complex molecular backbones. For instance, a synthetic strategy might involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to create a functionalized aldehyde or ketone. nih.govyoutube.com This intermediate is then subjected to a Horner-Wadsworth-Emmons reaction with this compound to install a diene ester moiety. One proposed mechanism for a palladium-catalyzed substitution, which could generate a substrate for a subsequent HWE reaction, involves the formation of an azide (B81097) intermediate in a protic solvent. beilstein-journals.org

Nickel-catalyzed reactions are also valuable for forming C-C and C-P bonds. researchgate.netnih.gov For example, nickel catalysts can facilitate the cross-coupling of aryl tosylates with phosphine (B1218219) oxides. researchgate.net While not a direct reaction of this compound, this methodology highlights the capability of transition metals to form the core structures of organophosphorus reagents. A synthetic route could thus be designed where a key fragment is prepared using nickel catalysis before being converted into a complex aldehyde or ketone for reaction with this compound.

Rhodium-catalyzed reactions, particularly asymmetric 1,4-additions, are another area where substrates similar to this compound are relevant. nih.gov The conjugated ester system in the phosphonate makes it a Michael acceptor. Rhodium complexes with chiral ligands can catalyze the conjugate addition of organoboron reagents to such α,β-unsaturated systems, setting a stereocenter before a potential subsequent olefination. nih.gov

The synergy between transition metal catalysis and HWE chemistry allows for the efficient assembly of complex molecules from simpler, readily available starting materials.

Table 1: Conceptual Staged Reactions Involving Transition Metals and HWE Reagents

| Stage | Reaction Type | Catalyst Example | Reactant 1 | Reactant 2 | Product for Next Stage |

|---|---|---|---|---|---|

| 1 | Suzuki Coupling | Pd(PPh₃)₄ | Aryl Boronic Acid | Vinyl Halide | Functionalized Aldehyde |

Development of Modified Horner-Wadsworth-Emmons Reagents and Conditions

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis due to its reliability and stereoselectivity. nrochemistry.comwikipedia.org The reaction involves the deprotonation of a phosphonate ester to form a stabilized carbanion, which then reacts with an aldehyde or ketone. wikipedia.org this compound, as a stabilized phosphonate, typically yields the thermodynamically more stable (E)-alkene as the major product under standard conditions. wikipedia.org However, significant research has focused on modifying the reagents and reaction conditions to control the stereochemical outcome and to accommodate sensitive substrates.

Base and Reaction Conditions: The choice of base is critical in the HWE reaction. Strong, non-nucleophilic bases like sodium hydride (NaH) are commonly used to generate the phosphonate carbanion. For substrates that are sensitive to such strong bases, milder conditions have been developed. The Masamune-Roush conditions, which utilize lithium chloride (LiCl) and a weaker base like 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile (B52724), are a widely adopted alternative. enamine.net Another mild protocol involves using triethylamine (B128534) in the presence of lithium or magnesium halides. nrochemistry.com These modifications allow the HWE reaction to be performed on a wider range of substrates with delicate functional groups. enamine.net

Table 2: Common Bases and Conditions for the Horner-Wadsworth-Emmons Reaction

| Base System | Typical Solvent | Characteristics | Selectivity |

|---|---|---|---|

| Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | Strong, irreversible deprotonation | High (E)-selectivity |

| Potassium tert-Butoxide (KOtBu) | Tetrahydrofuran (THF) | Strong, bulky base | High (E)-selectivity |

| DBU / LiCl | Acetonitrile (MeCN) | Mild, suitable for base-sensitive substrates | Good (E)-selectivity |

Still-Gennari Modification for (Z)-Selectivity: While the standard HWE reaction provides (E)-alkenes, the Still-Gennari modification was developed to achieve high (Z)-selectivity. This method employs phosphonates with electron-withdrawing groups on the phosphorus esters, such as bis(2,2,2-trifluoroethyl) esters. These electron-withdrawing groups are thought to accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the formation of the (Z)-alkene. nrochemistry.com By using potassium hexamethyldisilazide (KHMDS) as the base in a polar aprotic solvent like THF, often with the addition of crown ethers, high (Z/E) ratios can be achieved. While this compound itself is not a Still-Gennari reagent, the principles demonstrate how modification of the phosphonate structure is a powerful tool for controlling stereochemistry.

Asymmetric Catalysis in Conjunction with this compound

Introducing chirality via the HWE reaction or related transformations is a significant goal in modern organic synthesis. Asymmetric catalysis offers a powerful method to achieve this, typically by using a chiral catalyst to control the formation of a new stereocenter during the reaction.

One approach is the development of an asymmetric HWE reaction. This has been achieved by using an external chiral ligand to mediate the reaction between a phosphonate carbanion and a carbonyl compound. For example, a simple chiral diamine ligand has been used in the reaction of lithium phosphonates with substituted cyclohexanones, leading to hydroxyphosphonate intermediates with high enantiomeric excess. nih.gov This strategy demonstrates that the HWE pathway can be influenced by chiral auxiliaries to induce asymmetry.

Another strategy involves the asymmetric functionalization of the α,β-unsaturated system present in this compound. The conjugated double bond can act as a Michael acceptor. Transition metal complexes featuring chiral ligands, such as rhodium-BINAP systems, are well-known to catalyze the asymmetric 1,4-conjugate addition of various nucleophiles (e.g., organoboronic acids) to enoates. nih.gov A reaction of this type with this compound would create a new stereocenter at the γ-position relative to the ester, producing a chiral phosphonate that could be used in subsequent transformations.

Table 3: Conceptual Asymmetric Reactions Involving Enoate Systems

| Reaction Type | Catalyst System | Chiral Ligand Example | Substrate Type | Result |

|---|---|---|---|---|

| Asymmetric HWE | n-BuLi / Chiral Ligand | Chiral Diamine | Aldehyde/Ketone + Phosphonate | Enantioenriched Alkene |

These catalytic methods represent advanced applications where a standard reagent like this compound can be employed in sophisticated, stereocontrolled synthetic routes to access chiral building blocks for complex molecule synthesis.

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of Triethyl 4-phosphonocrotonate. It provides detailed information about the carbon-hydrogen framework and the influence of the phosphorus atom on adjacent nuclei. The compound's structure, (C₂H₅O)₂P(O)CH₂CH=CHCO₂C₂H₅, contains several distinct proton and carbon environments that give rise to a characteristic set of signals. sigmaaldrich.com As the compound is often synthesized as a mixture of geometric isomers (E and Z) about the carbon-carbon double bond, NMR spectra can be complex, potentially showing two distinct sets of signals for the protons and carbons of the crotonate backbone. sigmaaldrich.comthermofisher.com

In ¹H NMR spectroscopy, the chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J) of each proton signal are analyzed to assemble the molecular structure. For this compound, the spectrum is characterized by signals from the two different types of ethyl groups (phosphonate vs. ester) and the protons of the C4 backbone.

The protons of the ethyl ester group typically show a quartet for the methylene (B1212753) protons (-O-CH₂-CH₃) and a triplet for the terminal methyl protons (-O-CH₂-CH₃). Similarly, the two equivalent ethyl groups on the phosphonate (B1237965) moiety present as a multiplet (often a doublet of quartets) for the methylene protons (-P-O-CH₂-CH₃) due to coupling with both the adjacent methyl protons and the phosphorus nucleus. The corresponding methyl protons appear as a triplet.

The most diagnostic signals are those from the C4 backbone (-P(O)-CH₂-CH=CH-C(O)O-). The methylene protons adjacent to the phosphorus atom (P-CH₂) appear as a doublet of doublets, resulting from coupling to the phosphorus atom and the adjacent vinylic proton. The two vinylic protons (-CH=CH-) give rise to complex multiplets, with their chemical shifts and coupling constants being highly dependent on the geometry (E or Z) of the double bond.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Ethyl Ester (-COOCH₂CH₃) | ~1.25 | Triplet (t) | |

| Ethyl Ester (-COOCH₂CH₃) | ~4.15 | Quartet (q) | |

| Phosphonate Ethyl (-P(O)(OCH₂CH₃)₂) | ~1.30 | Triplet (t) | |

| Phosphonate Ethyl (-P(O)(OCH₂CH₃)₂) | ~4.10 | Doublet of Quartets (dq) | Coupling to both ³¹P and adjacent ¹H |

| Methylene (-P(O)-CH₂-) | ~2.8-3.0 | Doublet of Doublets (dd) | Coupling to both ³¹P and adjacent vinylic ¹H |

This table represents predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound produces a distinct signal. The chemical shifts are indicative of the carbon's electronic environment (e.g., sp³, sp², carbonyl), and coupling to the phosphorus atom (¹³C-¹³¹P coupling) can be observed for carbons close to the phosphonate group, providing further structural confirmation. rsc.org

The carbonyl carbon of the ester group appears furthest downfield. The two vinylic carbons and the carbons of the ethoxy groups also have characteristic chemical shifts. The carbon of the methylene group attached to phosphorus (P-CH₂) is split into a doublet due to one-bond coupling with the phosphorus nucleus. Two- and three-bond C-P couplings can also be observed for the vinylic carbons, which aids in their assignment.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Carbonyl (-COO-) | ~166 | Singlet (s) or Doublet (d) | May show small ⁴JCP coupling |

| Vinylic (-CH=CH-) | ~122-145 | Doublets (d) | Signals split by C-P coupling |

| Methylene (-P(O)-CH₂-) | ~30-35 | Doublet (d) | Large one-bond C-P coupling (¹JCP) |

| Ethyl Ester (-COOCH₂CH₃) | ~60 | Singlet (s) | |

| Phosphonate Ethyl (-P(O)(OCH₂CH₃)₂) | ~62 | Doublet (d) | Two-bond C-P coupling (²JCP) |

| Ethyl Ester (-COOCH₂CH₃) | ~14 | Singlet (s) |

This table represents predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to confirm the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. The nominal molecular weight of the compound is 250.23 g/mol . sigmaaldrich.com In high-resolution mass spectrometry (HRMS), the exact mass can be measured with high precision, allowing for the determination of the elemental formula. rsc.org

Commonly used soft ionization techniques like Electrospray Ionization (ESI) typically show the protonated molecular ion [M+H]⁺ at m/z 251.24 or the sodium adduct [M+Na]⁺ at m/z 273.22. The observed fragmentation pattern under tandem MS (MS/MS) conditions can further validate the structure by showing characteristic losses of neutral fragments, such as the loss of ethene (C₂H₄) or ethanol (B145695) (C₂H₅OH) from the ethyl phosphonate or ethyl ester groups.

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable for both the purification of this compound after synthesis and for the analytical assessment of its purity. rsc.org

Flash column chromatography is the primary technique used for the preparative purification of this compound on a laboratory scale. wfu.edu This method separates compounds based on their differential adsorption to a solid stationary phase. wfu.edu

Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase for the purification of moderately polar organic compounds like this compound.

Mobile Phase (Eluent): A mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate (B1210297) or acetone, is typically used. The separation is achieved by gradually increasing the proportion of the polar solvent in the eluent (gradient elution). rochester.edu This allows for the sequential elution of compounds with increasing polarity, effectively separating the desired product from less polar and more polar impurities.

Loading and Elution: The crude reaction mixture can be dissolved in a minimal amount of solvent and loaded directly onto the column, or it can be pre-adsorbed onto a small amount of silica gel (dry loading) if its solubility in the initial eluent is low. reachdevices.com Fractions are collected as the solvent runs through the column and are typically analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) is an analytical technique used to determine the purity of the final product with high resolution and sensitivity. It is often used to analyze the fractions obtained from flash chromatography.

For a compound of this nature, a reversed-phase HPLC method is common.

Stationary Phase: A non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica column, is used.

Mobile Phase: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is employed. A gradient elution, where the percentage of the organic solvent is increased over time, is often used to ensure the timely elution of all components.

Detection: Detection is commonly performed with a UV detector, as the α,β-unsaturated carbonyl system in the crotonate moiety absorbs UV light at a characteristic wavelength. The purity of the sample is determined by integrating the area of the product peak relative to the total area of all observed peaks.

Gas Chromatography (GC)

For instance, a typical GC analysis for a related phosphonate might employ a capillary column with a specific stationary phase, coupled with a flame ionization detector (FID) for quantification. The temperatures of the injector and detector, the oven temperature program (isothermal or ramped), and the carrier gas flow rate are all critical parameters that would be optimized for the analysis of this compound.

A hypothetical GC method for a similar compound, Triethyl phosphate (B84403), has been described, which could serve as a starting point for developing a method for this compound. This method utilized a packed stainless steel column with 10% SP-2250 on a Supelcoport® support. dtic.mil The conditions included an isothermal oven temperature of 185°C and injector and detector temperatures set at 250°C, with helium as the carrier gas. dtic.mil

Table 1: Illustrative GC Parameters for a Related Phosphonate

| Parameter | Value |

|---|---|

| Column | 12-foot, 1/8-inch O.D. stainless steel |

| Stationary Phase | 10% SP-2250 on 100/120 mesh Supelcoport® |

| Carrier Gas | Helium |

| Flow Rate | 40 mL/min |

| Oven Temperature | 185°C (Isothermal) |

| Injector Temperature | 250°C |

| Detector Temperature | 250°C |

| Detector | Flame Ionization Detector (FID) |

Note: This data is for the related compound Triethyl phosphate and serves as an illustrative example. dtic.mil

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for the functional group characterization of this compound. The IR spectrum of this molecule will exhibit characteristic absorption bands corresponding to its constituent chemical bonds. While full spectra are often proprietary, the expected peaks can be predicted based on the molecule's structure, which includes a phosphonate group, an ester, and a carbon-carbon double bond.

The NIST WebBook lists an entry for Triethyl γ-phosphonocrotonate (a synonym for this compound), indicating the availability of IR spectrum data, though the spectrum itself is not displayed. nist.gov Commercial product specifications for this compound (CAS 10236-14-3) confirm that the product's infrared spectrum conforms to its known structure. thermofisher.comthermofisher.com

The key functional groups and their expected IR absorption regions are:

P=O (Phosphoryl group): A strong absorption band is expected in the region of 1250-1200 cm⁻¹.

C=O (Carbonyl group of the ester): A strong absorption band should appear around 1720-1730 cm⁻¹.

C=C (Alkene): A medium intensity band is expected in the 1640-1680 cm⁻¹ region.

P-O-C (Phosphoester linkage): These bonds typically show strong and broad absorptions in the 1000-1050 cm⁻¹ region.

C-O (Ester linkage): Absorptions for the C-O single bond will be present in the fingerprint region, typically around 1100-1300 cm⁻¹.

C-H (Alkyl and Alkene): Stretching vibrations for sp² and sp³ hybridized C-H bonds will be observed just below and above 3000 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| P=O (Phosphoryl) | 1200 - 1250 | Strong |

| C=O (Ester Carbonyl) | 1720 - 1730 | Strong |

| C=C (Alkene) | 1640 - 1680 | Medium |

| P-O-C (Phosphoester) | 1000 - 1050 | Strong, Broad |

| C-O (Ester) | 1100 - 1300 | Medium |

Computational Chemistry and Mechanistic Modeling

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules. In the context of Triethyl 4-phosphonocrotonate, which is frequently employed in Horner-Wadsworth-Emmons (HWE) reactions, DFT calculations can map out the potential energy surface of the reaction, identifying the most likely mechanistic pathways.

The HWE reaction involves the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone to form an alkene. youtube.comyoutube.com DFT studies on similar phosphonate systems have been instrumental in clarifying the stereoselectivity of this reaction. organic-chemistry.org The mechanism is generally understood to proceed through the formation of an oxaphosphetane intermediate. organic-chemistry.orgcomporgchem.com DFT calculations can determine the activation energies for the formation of different stereoisomeric intermediates and transition states, thereby explaining the observed E/Z selectivity of the resulting alkene. researchgate.net

For instance, studies on related phosphonates have shown that the choice of density functional and basis set can influence the predicted reaction pathway, with some functionals favoring a stepwise mechanism involving a betaine (B1666868) intermediate, while others suggest a concerted cycloaddition. comporgchem.com The calculated Mulliken atomic charges can also provide insights into the reactivity of the phosphonate esters. researchgate.net

Table 1: Representative DFT Functionals Used in the Study of Phosphonate Reactivity

| DFT Functional | Description | Application in Phosphonate Studies |

| B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Commonly used for geometry optimizations and frequency calculations of phosphonate reaction intermediates and transition states. nih.gov |

| M06-2X | A high-nonlocality functional with broad applicability for main-group thermochemistry, kinetics, and noncovalent interactions. | Has been shown to provide accurate predictions of reaction barriers in Wittig-type reactions, which are mechanistically related to the HWE reaction. comporgchem.com |

| TPSS | A meta-GGA functional that often provides improved accuracy for systems with diverse bonding environments. | Employed in studies of phosphodiester cleavage, providing insights into the role of metal ions and hydrogen bonding. nih.gov |

Molecular Dynamics Simulations of Intermediates and Transition States

While DFT provides a static picture of a reaction pathway, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational landscape of intermediates and the influence of solvent on the reaction. MD simulations can be particularly insightful for understanding the short-lived intermediates and transition states in the HWE reaction involving this compound.

By simulating the trajectory of the reacting molecules over time, MD can reveal the dynamic processes of bond formation and breaking. nih.gov For the HWE reaction, MD simulations can help to understand the dynamics of the initial nucleophilic attack of the phosphonate carbanion on the carbonyl compound and the subsequent elimination of the phosphate (B84403) byproduct. comporgchem.com These simulations can also shed light on the role of solvent molecules in stabilizing or destabilizing key intermediates, which can have a significant impact on the reaction rate and stereochemical outcome. comporgchem.com

For example, MD simulations of the related Wittig reaction have highlighted the importance of dynamic matching between the motion of the reactants and the surrounding solvent molecules for the reaction to proceed efficiently. comporgchem.com Similar effects are expected to be at play in the HWE reaction of this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Bioactive Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov While this compound itself is primarily a synthetic reagent, its phosphonate scaffold is present in many biologically active molecules. wikipedia.org QSAR studies on phosphonate derivatives can therefore provide a framework for designing novel bioactive compounds based on the this compound structure.

QSAR models are built by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find a mathematical relationship between these descriptors and the observed biological activity. researchgate.net These descriptors can encode various aspects of the molecular structure, including electronic, steric, and hydrophobic properties.

Recent QSAR studies on phosphonate derivatives have focused on a range of biological activities, including their potential as antiviral agents and their toxicity. nih.govresearchgate.net For example, a QSAR study on phosphonates as potential COVID-19 inhibitors identified molecular topology, chemical potential, and the number of hydrogen bond acceptors as key descriptors influencing their inhibitory activity. nih.gov Another study on the toxicity of phosphonate derivatives found that molecular volume, the charge of the most electronegative atom, and the energy of the highest occupied molecular orbital (HOMO) were correlated with their acute toxicity. researchgate.net

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Phosphonates

| Descriptor Type | Example Descriptor | Relevance to Bioactivity |

| Electronic | HOMO/LUMO Energies | Relates to the ability of the molecule to participate in charge-transfer interactions with a biological target. researchgate.net |

| Topological | Molecular Connectivity Indices | Encodes information about the size, shape, and branching of the molecule. nih.gov |

| Steric | Molecular Volume | Reflects the size of the molecule and its ability to fit into a binding site. researchgate.net |

| Physicochemical | LogP | A measure of the hydrophobicity of the molecule, which influences its ability to cross cell membranes. |

By leveraging the insights from such QSAR models, it is possible to computationally screen virtual libraries of this compound derivatives to identify candidates with a higher probability of exhibiting a desired biological activity, thereby accelerating the drug discovery process.

Future Research Directions and Emerging Applications

Exploration of Novel Reactivity and Cascade Reactions

The reactivity of triethyl 4-phosphonocrotonate is primarily centered around the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes. However, future research is expected to delve deeper into its potential for more complex and elegant transformations, particularly in the realm of cascade reactions.

One promising area of exploration is its use in dearomatizing cyclization reactions. For instance, it has been shown to be a reactant in the dearomatizing cyclization of nicotinyl-substituted esters and ketones. sigmaaldrich.com This type of reaction, where a flat aromatic system is converted into a three-dimensional structure in a single step, is of great interest for the rapid construction of complex molecular architectures found in many natural products and pharmaceuticals.

Furthermore, the stereoselective properties of this compound are ripe for further investigation. It has been successfully employed in the stereoselective preparation of the C1-C19 fragment of the macrolide antibiotic aplyronine A, utilizing diastereoselective Nozaki-Hiyama-Kishi coupling reactions. sigmaaldrich.com Future work will likely focus on developing new catalytic systems and reaction conditions to achieve even higher levels of stereocontrol in reactions involving this reagent. This will enable the synthesis of a wider range of chiral molecules with high purity, which is crucial for applications in medicine and materials science.

The development of novel cascade reactions initiated by the reactivity of the phosphonocrotonate moiety is another exciting frontier. These reactions, where multiple chemical bonds are formed in a single synthetic operation, can significantly improve the efficiency of chemical synthesis by reducing the number of steps, solvent waste, and purification efforts.

| Reaction Type | Application Example | Significance |

| Dearomatizing Cyclization | Synthesis of complex heterocyclic structures from nicotinyl-substituted esters and ketones. sigmaaldrich.com | Rapid construction of 3D molecular architectures. |

| Stereoselective Coupling | Preparation of the C1-C19 fragment of aplyronine A via Nozaki-Hiyama-Kishi coupling. sigmaaldrich.com | Access to enantiomerically pure complex molecules. |

Application in Green Chemistry and Sustainable Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important. While specific green chemistry applications of this compound are not yet widely reported, this represents a significant area for future research.

A key focus will be the adaptation of reactions involving this compound to more environmentally friendly conditions. This includes the use of greener solvents, such as water or bio-based solvents, in place of traditional volatile organic compounds. The development of catalytic versions of reactions that currently require stoichiometric amounts of reagents is another important goal. For example, modifying the Horner-Wadsworth-Emmons reaction to proceed efficiently with catalytic amounts of a base would represent a significant step towards a more sustainable process.

Moreover, improving the atom economy of reactions involving this compound is a crucial aspect of green chemistry. Future research could explore novel reaction pathways that incorporate a greater portion of the atoms from the reactants into the final product, thereby minimizing waste. The use of biocatalysis, employing enzymes to carry out chemical transformations, also holds promise for the sustainable synthesis of molecules derived from this phosphonate (B1237965).

| Green Chemistry Principle | Potential Application for this compound | Future Research Goal |

| Safer Solvents | Development of HWE reactions in aqueous media or bio-renewable solvents. | Reduce reliance on hazardous volatile organic compounds. |

| Catalysis | Design of catalytic HWE reactions using recoverable and reusable catalysts. | Minimize waste and improve process efficiency. |

| Atom Economy | Exploration of cascade reactions that maximize the incorporation of reactant atoms into the product. | Design more efficient and less wasteful synthetic routes. |